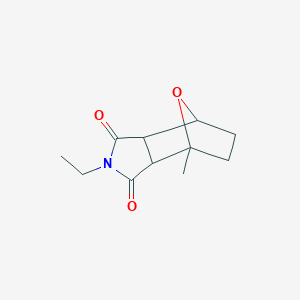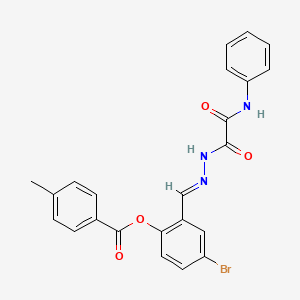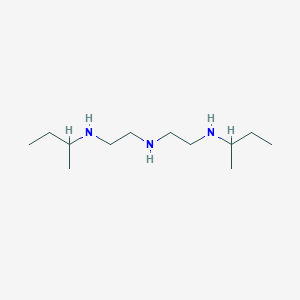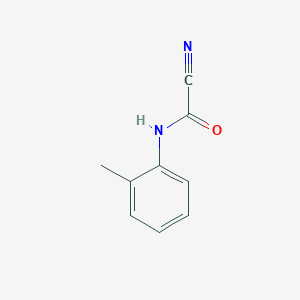
3-(2,4-Dinitroanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dinitroanilino)phenol ist eine organische Verbindung mit der Summenformel C12H9N3O5 und einem Molekulargewicht von 275,223 g/mol . . Diese Verbindung zeichnet sich durch das Vorhandensein von Nitrogruppen und einer Anilino-Gruppe aus, die an einen Phenolring gebunden sind, was einzigartige chemische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-(2,4-Dinitroanilino)phenol kann durch die Kondensation von 4-Aminophenol mit 1-Chlor-2,4-dinitrobenzol synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen trägt dazu bei, eine konstante Qualität und Effizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppen können unter starken Oxidationsbedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminogruppen reduziert werden.
Substitution: Die phenolische Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Dinitrophenol-Derivaten.
Reduktion: Bildung von 3-(2,4-Diaminoanilino)phenol.
Substitution: Bildung von alkylierten oder acylierten Phenolderivaten.
Wissenschaftliche Forschungsanwendungen
This compound wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Chemie: Als Farbstoff zum Färben von synthetischen Fasern und Kunststoffen.
Biologie: Als Fluoreszenzfarbstoff zur Beobachtung und Analyse von Zellstrukturen.
Medizin: Potenzieller Einsatz in diagnostischen Assays und bildgebenden Verfahren.
Industrie: Wird in der Textilindustrie zum Färben von Polyester- und Acetatfasern verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit zellulären Komponenten. Die Nitrogruppen können an Redoxreaktionen teilnehmen, was zur Bildung von reaktiven Sauerstoffspezies (ROS) führt. Diese ROS können oxidativen Stress und Schäden an Zellstrukturen verursachen . Zusätzlich kann die Verbindung an Proteine und Enzyme binden und deren Funktion und Aktivität verändern .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 3-(2,4-diaminoanilino)phenol.
Substitution: Formation of alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dinitroanilino)phenol is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2,4-Dinitroanilino)phenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures . Additionally, the compound can bind to proteins and enzymes, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3-(2,4-Dinitroanilino)phenol ist aufgrund seiner spezifischen Anordnung von Nitro- und Anilino-Gruppen am Phenolring einzigartig. Diese einzigartige Struktur verleiht bestimmte chemische und physikalische Eigenschaften, die es für bestimmte Anwendungen im Färben und in der wissenschaftlichen Forschung geeignet machen .
Eigenschaften
CAS-Nummer |
62276-01-1 |
|---|---|
Molekularformel |
C12H9N3O5 |
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
3-(2,4-dinitroanilino)phenol |
InChI |
InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H |
InChI-Schlüssel |
CPLOONONGQPDEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)







![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
